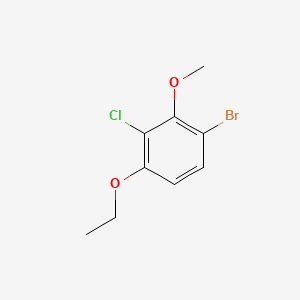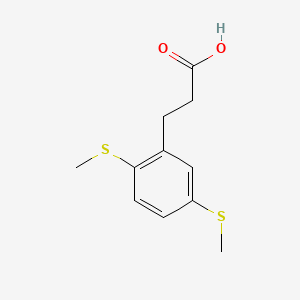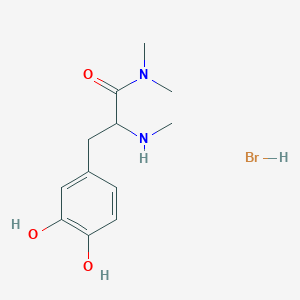
2,4-Difluoro-5-iodo-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde typically involves the iodination of 2,4-difluoro-3-methoxybenzaldehyde. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: 2,4-Difluoro-5-iodo-3-methoxybenzoic acid.
Reduction: 2,4-Difluoro-5-iodo-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-iodo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine and iodine atoms influences its reactivity and binding affinity to specific enzymes and receptors. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
- 2,4-Difluoro-3-methoxybenzaldehyde
- 2,5-Difluoro-4-iodo-3-methoxybenzoic acid
- 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde
Comparison: 2,4-Difluoro-5-iodo-3-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C8H5F2IO2 |
|---|---|
Peso molecular |
298.02 g/mol |
Nombre IUPAC |
2,4-difluoro-5-iodo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8-6(9)4(3-12)2-5(11)7(8)10/h2-3H,1H3 |
Clave InChI |
NZKQELIKABUMDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1F)I)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
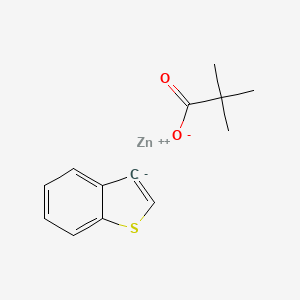
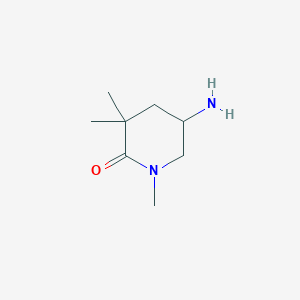
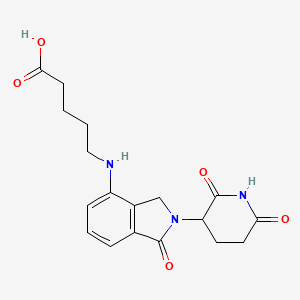
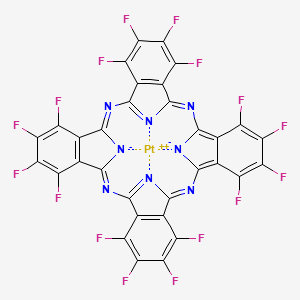

![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
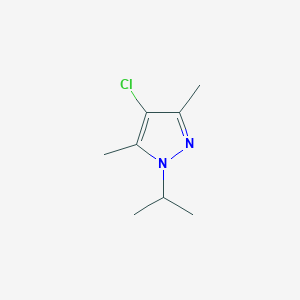
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)


